N-(3-chloro-4-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-6-14-10(5-17-6)11(16)15-7-2-3-9(13)8(12)4-7/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFBHYXRTRLSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methyl-1,3-oxazole-4-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxazole ring can undergo oxidation to form oxazole N-oxides or reduction to form dihydrooxazoles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation Products: Oxazole N-oxides are the primary products of oxidation reactions.
Reduction Products: Dihydrooxazoles are formed as a result of reduction reactions.
Hydrolysis Products: The hydrolysis of the carboxamide group yields the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used as a tool compound to study the interactions of oxazole derivatives with biological targets such as enzymes and receptors.
Material Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and as a building block for the synthesis of advanced materials.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to target proteins by forming strong halogen bonds. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chloro and fluoro substituents on the phenyl ring but has a different heterocyclic core, leading to distinct biological activities.
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine: Another similar compound with a quinazoline core, known for its antiproliferative efficacy in cancer cells.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide is unique due to its oxazole core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of new chemical entities with potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
